An In-depth Technical Guide to HS-Peg5-CH2CH2N3: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to HS-Peg5-CH2CH2N3: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-Peg5-CH2CH2N3 is a heterobifunctional crosslinking reagent that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. This polyethylene glycol (PEG)-based linker is characterized by a terminal thiol group (-SH) on one end and an azide group (-N3) on the other, separated by a five-unit PEG spacer. This unique architecture allows for the sequential and chemoselective conjugation of two different molecules, making it an invaluable component in the construction of complex biomolecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2]
The thiol group offers a reactive handle for conjugation to maleimides, sulfhydryls, or metal surfaces, while the azide group is primed for participation in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3] The PEG spacer enhances the solubility and bioavailability of the resulting conjugates and provides flexibility, which can be crucial for biological activity.[4] This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with HS-Peg5-CH2CH2N3.
Core Properties and Specifications
A summary of the key quantitative data for HS-Peg5-CH2CH2N3 is presented in Table 1. This information is essential for accurate experimental design, including molar calculations and characterization of conjugates.
| Property | Value | Source(s) |
| Chemical Formula | C12H25N3O5S | |
| Molecular Weight | 323.41 g/mol | |
| CAS Number | 1449390-11-7 | |
| Appearance | Colorless Liquid | |
| Purity | >95% | |
| Solubility | Soluble in water, ethanol, chloroform, and DMSO | |
| Storage Conditions | -18°C for long-term storage, protect from light and oxygen |
Key Applications and Reaction Mechanisms
The utility of HS-Peg5-CH2CH2N3 stems from its ability to participate in two distinct and highly specific conjugation reactions. This allows for a modular approach to the synthesis of complex bioconjugates.
Thiol-Maleimide Conjugation
The thiol group of HS-Peg5-CH2CH2N3 reacts readily with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly specific for thiols at neutral pH (6.5-7.5) and is a cornerstone of protein modification, particularly for labeling proteins at cysteine residues.
Azide-Alkyne "Click Chemistry"
The azide moiety of HS-Peg5-CH2CH2N3 is a versatile functional group for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.
In the presence of a copper(I) catalyst, the azide group undergoes a [3+2] cycloaddition with a terminal alkyne to form a stable 1,4-disubstituted triazole ring. This reaction is highly robust and can be performed in aqueous conditions, making it suitable for a wide range of biomolecules.
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the SPAAC reaction can be employed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group without the need for a metal catalyst.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving HS-Peg5-CH2CH2N3. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of HS-Peg5-CH2CH2N3 to a maleimide-functionalized protein.
Materials:
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Maleimide-functionalized protein
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HS-Peg5-CH2CH2N3
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Degassed reaction buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5
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Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
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Anhydrous DMSO or DMF
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Purification system (e.g., gel filtration, HPLC)
Procedure:
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Prepare the Protein Solution: Dissolve the maleimide-functionalized protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
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Optional Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to free up thiol groups for other applications (not for the maleimide reaction itself), add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. Note: This step is generally not necessary if the target is the maleimide group.
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Prepare the HS-Peg5-CH2CH2N3 Stock Solution: Dissolve HS-Peg5-CH2CH2N3 in anhydrous DMSO or DMF to a concentration of 10 mM.
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Conjugation Reaction: Add a 10-20 fold molar excess of the HS-Peg5-CH2CH2N3 stock solution to the protein solution while gently stirring or vortexing.
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Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification: Remove the excess, unreacted HS-Peg5-CH2CH2N3 and byproducts using gel filtration, dialysis, or HPLC.
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Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-containing molecule to the azide-functionalized product from Protocol 1.
Materials:
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Azide-functionalized molecule (e.g., protein-Peg5-N3)
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Alkyne-containing molecule
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Copper-chelating ligand (e.g., THPTA, TBTA)
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Reaction Buffer: PBS or Tris buffer, pH 7.4
Procedure:
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Prepare Stock Solutions:
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Azide-functionalized molecule in reaction buffer.
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Alkyne-containing molecule in a compatible solvent (e.g., DMSO, water).
-
20 mM CuSO4 in water.
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50 mM THPTA or TBTA in water/DMSO.
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100 mM sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup: In a reaction tube, combine the azide-functionalized molecule and a 2-10 fold molar excess of the alkyne-containing molecule.
-
Prepare Copper/Ligand Premix: In a separate tube, mix the CuSO4 stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is recommended.
-
Initiate the Reaction:
-
Add the copper/ligand premix to the azide/alkyne mixture. The final copper concentration is typically 50-250 µM.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate should be 5-10 times the copper concentration.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Purify the conjugate using appropriate chromatography techniques (e.g., size exclusion, affinity chromatography) to remove the catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of an azide-functionalized molecule with a strained alkyne (e.g., DBCO-functionalized molecule).
Materials:
-
Azide-functionalized molecule (e.g., protein-Peg5-N3)
-
DBCO- or BCN-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4, or other amine-free buffer
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of the DBCO- or BCN-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction: Add a 2-20 fold molar excess of the strained alkyne stock solution to the solution of the azide-functionalized molecule. Keep the final concentration of the organic solvent below 10% to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture at room temperature for 1-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants.
-
Purification: Purify the conjugate using standard methods such as gel filtration, dialysis, or affinity chromatography to remove unreacted starting materials.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments and the central role of HS-Peg5-CH2CH2N3 in constructing a PROTAC.
Caption: A generalized experimental workflow demonstrating the two-step conjugation process using HS-Peg5-CH2CH2N3.
Caption: Logical relationship diagram for the synthesis of a PROTAC using HS-Peg5-CH2CH2N3.
Conclusion
HS-Peg5-CH2CH2N3 is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its well-defined structure, coupled with the highly specific and efficient nature of thiol-maleimide and azide-alkyne "click" chemistries, makes it an indispensable tool for researchers in drug development, diagnostics, and fundamental biological research. The protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a variety of innovative research endeavors.
